B1578581 Neutrophil defensin 1

Neutrophil defensin 1

Cat. No.: B1578581
Attention: For research use only. Not for human or veterinary use.
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Description

Neutrophil defensin 1, also known as Human Neutrophil Peptide 1 (HNP-1) and encoded by the DEFA1 gene, is a 3.4-5 kDa cationic antimicrobial peptide and a crucial component of the innate immune system . It is one of the most abundant proteins in the azurophilic granules of neutrophils, where it is stored as a mature 29-30 amino acid peptide after proteolytic processing of a preproprotein . This protein exhibits broad-spectrum antimicrobial activity against Gram-negative and Gram-positive bacteria, fungi, and enveloped viruses . Its primary mechanism involves electrostatic interactions with anionic microbial membranes, leading to membrane permeabilization and cell death . Beyond direct microbial killing, this compound has multifaceted immunomodulatory functions. It can influence host defense by inhibiting both the classical and lectin pathways of complement activation through binding to C1q and mannose-binding lectin (MBL) . Recent research also highlights its complex role in signaling; for instance, it can directly bind to the transmembrane histidine kinase (SaeS) of Staphylococcus aureus , increasing its activity and subsequently influencing bacterial virulence . Studies also associate it with processes like promoting lung epithelial wound closure and inducing neutrophil extracellular trap (NET) formation, underscoring its role in immune regulation and tissue repair . Given its central role in phagocyte-mediated host defense, inflammation, and specific host-pathogen interactions, this compound is an invaluable tool for researchers studying innate immunity, infectious diseases, and immunomodulation. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ACYCRIPACLAGERRYGTCFYLGRVWAFCC

Origin of Product

United States

Molecular and Cellular Biology of Neutrophil Defensin 1

Biosynthesis and Post-Translational Processing of Neutrophil Defensin (B1577277) 1 Precursors

HNP-1 is synthesized as a larger, inactive precursor protein that undergoes several processing steps to become a mature, active peptide. nih.govnih.gov This complex process ensures that the potent cytotoxic activity of the defensin is contained until it is needed to combat pathogens.

The initial translation product is a 94-amino acid prepro-HNP-1. mdpi.comashpublications.org This precursor consists of:

A 19-residue N-terminal signal peptide. nih.gov

A 45-residue anionic pro-peptide. nih.govnih.gov

A 30-residue C-terminal mature defensin domain. nih.gov

This prepropeptide is co-translationally cleaved to a 75-amino acid pro-peptide (proHNP-1) by the removal of the signal peptide. wikipedia.orgmdpi.com Processing of proHNP-1 occurs primarily in late promyelocytes and involves further cleavage to a 56-amino acid intermediate before generating the final 29-30 amino acid mature HNP-1. wikipedia.orgplos.org

Granule Sorting and Packaging Mechanisms

After synthesis, proHNP-1 is transported through the endoplasmic reticulum and Golgi complex before being sorted into azurophilic granules, the primary storage site for HNP-1 in neutrophils. nih.govnih.gov The anionic pro-peptide plays a crucial role in the correct subcellular sorting and trafficking of the defensin. nih.govnih.gov Deletions within the C-terminal portion of the pro-piece have been shown to interfere with the accumulation of defensin in cytoplasmic granules. nih.gov

Within the granules, the cationic mature HNP-1 peptides associate with the negatively charged proteoglycan serglycin. wikipedia.orgnih.gov This interaction is thought to be important for the packaging and retention of defensins and other granule proteins. nih.gov While serglycin is crucial for the localization of neutrophil elastase, its precise role in defensin sorting is still under investigation. nih.govashpublications.org

Proteolytic Maturation and Active Peptide Generation

The final step in producing active HNP-1 is the proteolytic removal of the anionic pro-peptide. nih.govnih.gov This cleavage is essential for activating the antimicrobial functions of the defensin. nih.gov While it was initially hypothesized that serine proteases like neutrophil elastase (NE) and proteinase 3 (PR3) were responsible for this processing in vivo, recent evidence suggests they are dispensable. plos.org In vitro studies have shown that NE and PR3 can correctly process folded proHNP-1 into mature, active HNP-1. plos.org However, studies on human bone marrow cells and patients lacking active neutrophil serine proteases indicate that proHNP processing occurs normally in their absence. plos.org This suggests that other, yet-to-be-identified proteases are responsible for the in vivo maturation of HNP-1. plos.org

Structural Determinants of Neutrophil Defensin 1 Functionality

The structure of HNP-1 is critical to its antimicrobial and immunomodulatory functions. The mature peptide is characterized by a three-stranded anti-parallel β-sheet, which is stabilized by three highly conserved intramolecular disulfide bonds (Cys1-Cys6, Cys2-Cys4, Cys3-Cys5). mdpi.comnih.gov This rigid structure is essential for its activity and protects it from degradation. mdpi.com

Key structural features that determine HNP-1 functionality include:

Hydrophobic Residues: Hydrophobic amino acids, particularly in the central part of the peptide, play a dominant role in its interaction with and disruption of microbial membranes. nih.govnih.gov Mutational studies have highlighted the importance of hydrophobic residues like Val24, Val25, Val26, and Leu28 for HNP-1's inhibitory and binding activities. nih.gov The C-terminal hydrophobic residue, Trp26, is also important for binding to pathogens. mdpi.com

Conserved Residues: A salt bridge formed between the conserved Arg5 and Glu13 residues helps to stabilize the defensin structure against enzymatic degradation. mdpi.com The conserved Gly17 is part of a classic beta bulge and is involved in dimerization and self-association. mdpi.comrcsb.org

Dimerization: Two HNP-1 monomers can form a dimer through intermolecular hydrogen bonds, which extends the β-sheet structure and is important for its function. mdpi.com

Table 2: Key Structural Features of this compound and Their Functions

Structural Feature Description Functional Significance
Disulfide Bonds Three intramolecular bonds (C1-C6, C2-C4, C3-C5) stabilize the β-sheet structure. mdpi.com Essential for maintaining the active conformation and resistance to proteolysis. mdpi.com
Cationic Residues Positively charged amino acids contribute to the overall net positive charge. nih.gov Mediate initial electrostatic attraction to negatively charged microbial surfaces. nih.gov
Hydrophobic Patch A cluster of hydrophobic residues in the core of the molecule. nih.govnih.gov Critical for insertion into and disruption of microbial membranes. nih.govnih.gov
Conserved Glycine (Gly17) Located in a β-bulge structure. mdpi.comrcsb.org Important for proper folding, dimerization, and overall function. rcsb.org
Dimer Interface Specific residues involved in the formation of HNP-1 dimers. mdpi.com Contributes to the formation of higher-order structures that enhance antimicrobial activity. mdpi.com

Disulfide Bond Topology and Conformation-Activity Relationships

This compound (HNP-1), a member of the alpha-defensin family, possesses a characteristic three-dimensional structure that is crucial for its biological functions. This structure is stabilized by three highly conserved intramolecular disulfide bonds. nih.govnih.govmdpi.com The specific connectivity of these bonds in HNP-1, like other alpha-defensins, is Cys1-Cys6, Cys2-Cys4, and Cys3-Cys5 (linking the first and sixth, second and fourth, and third and fifth cysteine residues, respectively). nih.gov This tridisulfide array stabilizes a predominantly three-stranded beta-sheet structure, which is fundamental for the peptide's stability, resistance to degradation by proteases, and its ability to form dimers and higher-order oligomers. nih.govpnas.org

The integrity of these disulfide bonds is paramount for the majority of HNP-1's biological activities. nih.govoup.com Research has demonstrated that the destruction of these bonds through reduction and alkylation abrogates its antiviral and antimicrobial functions. nih.govoup.com For instance, linearized HNP-1, which lacks all three disulfide bonds, is reported to be inactive. nih.govfrontiersin.org This highlights that the rigid, folded conformation imparted by the disulfide bridges is essential for its ability to interact with microbial membranes and other molecular targets. oup.comphysiology.org

Interestingly, the relationship between the specific disulfide bond pattern and activity is complex. While the native C1-C6, C2-C4, C3-C5 topology is required for full potency, studies on cyclic analogs with different disulfide bond pairings have shown that they can still exhibit antimicrobial activity. nih.govoup.com This suggests that while the native conformation is optimal, the general constrained, cyclic structure is a key determinant of function. The disulfide bonds play a critical role in almost all of HNP-1's antimicrobial functions, including the inactivation of toxins and the binding to the bacterial cell wall precursor, Lipid II. nih.govoup.com The conformational rigidity provided by these bonds is also essential for the peptide to form the 'dimer pore' topology implicated in membrane disruption. nih.gov

Specific Residues and Domains Critical for Biological Activity

Beyond the crucial disulfide framework, the biological activity of HNP-1 is dictated by specific amino acid residues and domains that contribute to its cationic and amphipathic properties. These residues are critical for dimerization, self-association, and interaction with various biological targets. nih.govnih.gov

A number of key residues have been identified through mutational studies:

Hydrophobic Residues: The C-terminal region of HNP-1 contains a cluster of important hydrophobic residues, including Leu-25, Trp-26, and Phe-28. nih.govashpublications.org Trp-26, in particular, has been identified as a critical residue for killing Staphylococcus aureus and for the peptide's ability to form dimers and oligomers. nih.govashpublications.org The hydrophobicity of this region is a key determinant for binding to pathogen surfaces, such as the outer membrane of Shigella, and for interactions with viral targets. nih.govnih.gov Mutational experiments involving Tyr-16 and Ile-20 further underscore the importance of side-chain hydrophobicity for the peptide's activity. nih.gov

Cationic and Anionic Residues: As a cationic peptide, the arginine residues of HNP-1 (Arg-5, Arg-14, Arg-15, Arg-24) are important for its function, with their replacement leading to reduced bactericidal activity. ashpublications.orgfrontiersin.org However, cationicity alone does not account for its full potency. ashpublications.org A conserved salt bridge between Arg-5 and Glu-13 is important for stabilizing the defensin structure against enzymatic degradation but is not essential for its folding or bactericidal activity. nih.govfrontiersin.org

Conserved Glycine: Gly-17 is a highly conserved residue among mammalian alpha-defensins. nih.gov It facilitates the formation of a classical beta-bulge and is involved in the dimerization and self-association of HNP-1, explaining its conservation. nih.gov

Lipid II Binding Site: A specific binding site for the bacterial cell wall precursor Lipid II has been proposed, involving residues Arg-15, Ile-20, Gly-23, Arg-24, and Leu-25. mdpi.com Alanine substitution of the most critical residues in this predicted site—Arg-15, Ile-20, and Leu-25—resulted in a significant reduction in binding to Lipid II, confirming their importance in this specific antimicrobial mechanism. mdpi.com

While for some defensins like HD5, critical residues form a discrete binding face on the dimer, the pattern for HNP-1 appears more complex. nih.gov For HNP-1, important residues form several patches on opposite faces of the dimer, suggesting multiple potential interaction surfaces. nih.gov

Intracellular Localization and Secretion Pathways of this compound

This compound is synthesized and stored within neutrophils, a type of white blood cell, through a regulated process ensuring it is safely contained until needed. HNP-1 is initially produced as a 94-amino acid prepropeptide in the bone marrow precursors of neutrophils, specifically during the promyelocyte stage. nih.govnih.gov Mature neutrophils no longer synthesize the peptide. nih.gov

The prepropeptide consists of three parts:

A 19-amino acid N-terminal signal sequence that directs the nascent peptide into the endoplasmic reticulum. nih.gov

A 45-amino acid anionic propiece. nih.govnih.gov This pro-region acts as a molecular chaperone, essential for the correct folding and formation of the disulfide bonds of the mature defensin. nih.gov It also neutralizes the positive charge of the mature peptide, preventing potentially harmful intracellular activity and ensuring proper trafficking. nih.gov A specific segment of this propiece (residues 40-51) is essential for the correct subcellular trafficking and sorting of HNP-1. nih.gov

The 30-amino acid mature HNP-1 peptide. nih.gov

Following synthesis, the signal peptide is cleaved, and the resulting pro-HNP-1 is processed and sorted. The final proteolytic cleavage of the propiece, which activates the peptide, is mediated by serine proteases such as neutrophil elastase and proteinase 3, which are co-localized with HNP-1. plos.org The mature, active HNP-1 is then stored at very high concentrations in primary (azurophilic) granules within the neutrophil cytoplasm. nih.govmdpi.compnas.org

The release of HNP-1 from these azurophilic granules, a process known as degranulation or exocytosis, is tightly regulated and occurs in response to specific stimuli. uniprot.org This ensures that the potent peptide is released only at sites of infection or inflammation. frontiersin.org Most azurophilic granules are directed to fuse with phagosomes, releasing HNP-1 directly onto ingested pathogens. nih.govplos.org However, a subset of these granules can release their contents into the extracellular space. oup.com

Key triggers and regulators of HNP-1 secretion include:

Inflammatory Mediators: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) can prime neutrophils for enhanced azurophilic granule exocytosis. nih.gov Other stimuli such as Interleukin-8 (IL-8) and phorbol (B1677699) esters also trigger the release of HNP-1. aai.org

Contact System Activation: Factors of the intrinsic pathway of coagulation, specifically plasma kallikrein and Factor XIIa, can directly stimulate neutrophils to release HNP-1 from their azurophilic granules. ashpublications.orgashpublications.org

Regulatory Proteins: The secretion process is controlled by a complex molecular machinery. The small GTPases Rab27a and Rab27b, along with the Rac2 GTPase, are crucial regulators of azurophilic granule exocytosis. nih.govoup.comphysiology.org Rab27a, in particular, interacts with its effector Slp1/JFC1 to control the docking and fusion of the granules with the plasma membrane. oup.comfrontiersin.org

Upon stimulation, these pathways lead to the mobilization of the azurophilic granules and the release of HNP-1 into phagosomes or the extracellular environment to combat pathogens and modulate the immune response. frontiersin.orgplos.org

Multifaceted Biological Functions of Neutrophil Defensin 1

Direct Antimicrobial Activities of Neutrophil Defensin (B1577277) 1

Neutrophil Defensin 1 (HNP-1), a key component of the innate immune system, exhibits a broad spectrum of direct antimicrobial activities against a variety of pathogens, including bacteria, fungi, viruses, and parasites. These activities are crucial for the first line of defense against invading microorganisms.

Bactericidal Mechanisms against Gram-Positive and Gram-Negative Bacteria

This compound demonstrates potent bactericidal activity against both Gram-positive and Gram-negative bacteria, though its mechanisms of action differ between the two. mdpi.com

Against Gram-negative bacteria, such as E. coli, HNP-1 employs a multi-step process that involves the sequential permeabilization of the bacterial membranes. mdpi.com Initially, the cationic nature of HNP-1 facilitates its interaction with the negatively charged lipopolysaccharide (LPS) layer of the outer membrane. This interaction disrupts the outer membrane, allowing the peptide to access the inner membrane. Subsequently, HNP-1 integrates into and disrupts the inner membrane, leading to the leakage of cellular contents and ultimately, cell death. mdpi.com This process is also associated with the inhibition of DNA, RNA, and protein synthesis. mdpi.com

The bactericidal mechanism against Gram-positive bacteria, such as Staphylococcus aureus, is more complex and appears to be less dependent on membrane permeabilization alone. mdpi.com While HNP-1 can disrupt the cell membrane of Gram-positive bacteria, its primary mechanism is thought to involve the inhibition of cell wall synthesis by binding to lipid II, a crucial precursor molecule in the peptidoglycan biosynthesis pathway. asm.org This interaction prevents the proper formation of the bacterial cell wall, leading to cell lysis. Interestingly, the activity of HNP-1 against S. aureus is more potent than that of some other defensins that are more cationic, suggesting a mechanism that is not solely dependent on electrostatic interactions. mdpi.com

Table 1: Bactericidal Mechanisms of this compound

Bacterial Type Primary Mechanism of Action Key Molecular Targets
Gram-Negative Sequential permeabilization of outer and inner membranes. mdpi.com Lipopolysaccharide (LPS), Inner membrane phospholipids (B1166683).
Gram-Positive Inhibition of cell wall synthesis. asm.org Lipid II. asm.org

Fungicidal Efficacy and Associated Mechanisms

This compound exhibits significant fungicidal activity against a range of pathogenic fungi, including Candida albicans and Cryptococcus neoformans. asm.orgasm.org The mechanisms underlying its fungicidal action are multifaceted and not fully elucidated.

Studies on Candida albicans have shown that HNP-1's candidacidal activity results in concentration-dependent killing. asm.org Unlike some other antifungal peptides, the mechanism of HNP-1 against C. albicans does not appear to involve the Trk1p potassium transporter. asm.org While the precise mechanism is still under investigation, it is known to cause damage to the fungal cell membrane, leading to increased permeability. asm.orgfrontiersin.org

Against Cryptococcus neoformans, HNP-1 also demonstrates effective fungicidal activity. asm.org Research indicates that acapsular mutants of C. neoformans are substantially more susceptible to HNP-1, suggesting that the polysaccharide capsule can offer some protection against the peptide's action. asm.org The fungicidal effect is time and concentration-dependent. asm.org

Antiviral Properties and Inhibition Mechanisms

This compound possesses broad antiviral activity against both enveloped and non-enveloped viruses, employing various mechanisms to inhibit viral replication. mdpi.comnih.gov

Adenovirus: HNP-1 has been shown to neutralize adenovirus infection in vitro. nih.gov It can inhibit the infection of cells by adenovirus in a concentration-dependent manner. nih.gov One of the key mechanisms is the blockage of adenovirus uncoating during the cell entry process. mdpi.com

Human Immunodeficiency Virus (HIV-1): HNP-1 exhibits potent anti-HIV-1 activity by interfering with multiple steps of the viral entry process. mdpi.com It can bind to the HIV-1 envelope glycoprotein (B1211001) (Env) and the host cell receptor CD4, thereby blocking the interaction between the virus and the cell. nih.gov Furthermore, HNP-1 can inhibit the conformational changes in Env that are necessary for membrane fusion. mdpi.com

Herpes Simplex Virus (HSV-1): The antiviral activity of HNP-1 against HSV-1 was one of the first to be described. nih.gov HNP-1 can directly inactivate the virus. mdpi.com The mechanism involves preventing the binding of the virus to the host cell surface. nih.gov

Influenza A Virus: HNP-1 demonstrates antiviral activity against the influenza A virus. mdpi.com It has lectin-like properties that enable it to agglutinate the virus, which can enhance its uptake by neutrophils. mdpi.com Additionally, HNP-1 can inhibit the virus by affecting cellular signaling pathways, such as protein kinase C (PKC) phosphorylation. mdpi.com

Table 2: Antiviral Mechanisms of this compound

Virus Mechanism of Inhibition
Adenovirus Blocks viral uncoating during cell entry. mdpi.com
HIV-1 Inhibits viral entry by binding to viral Env and host cell CD4, and preventing membrane fusion. mdpi.comnih.gov
HSV-1 Directly inactivates the virus and prevents binding to host cells. mdpi.comnih.gov
Influenza A Virus Agglutinates virus through lectin-like activity and inhibits PKC phosphorylation. mdpi.com

Antiparasitic Effects and Cellular Disruption

This compound has demonstrated antiparasitic activity, notably against the protozoan parasite Leishmania major. nih.gov It is effective against both the promastigote (the motile, flagellated form found in the insect vector) and amastigote (the non-motile, intracellular form found in the mammalian host) stages of the parasite. nih.govnih.gov

The leishmanicidal effect of HNP-1 involves direct action on the parasite. plos.org In vitro studies have shown that recombinant HNP-1 can significantly reduce the infectivity of Leishmania into neutrophils. nih.gov While the precise mechanism of cellular disruption is not fully detailed, it is believed to involve damage to the parasite's cell membrane, leading to its death. plos.org In addition to its direct antiparasitic effects, HNP-1 can also modulate the host's immune response to the parasite. nih.gov

Immunomodulatory Roles of this compound in Host Responses

Beyond its direct antimicrobial activities, this compound plays a significant role as an immunomodulatory molecule, influencing the behavior and function of various immune cells to shape the host's inflammatory and immune responses.

Chemoattraction of Immune Cells

One of the key immunomodulatory functions of this compound is its ability to act as a chemoattractant, recruiting specific immune cells to sites of infection or inflammation. nih.gov This targeted recruitment is essential for an effective immune response.

HNP-1 is a potent chemoattractant for several types of immune cells, including T-cells (both naive and memory), monocytes, macrophages, and mast cells. nih.gov The chemoattraction of these cells is a G protein-dependent process. nih.gov In contrast, HNP-1 does not appear to be a chemoattractant for dendritic cells. nih.gov

The chemotactic activity of HNP-1 for mast cells is particularly noteworthy. It can induce histamine (B1213489) release and degranulation from mast cells, which are key events in the inflammatory response. researchgate.net This activation of mast cells by HNP-1 occurs rapidly and is mechanistically distinct from IgE-dependent activation. researchgate.net

Table 3: Chemotactic Activity of this compound on Immune Cells

Immune Cell Type Chemotactic Response to HNP-1
T-cells (naive and memory) Attracted. nih.gov
Monocytes Attracted. nih.gov
Macrophages Attracted. nih.gov
Dendritic Cells Not attracted. nih.gov
Mast Cells Attracted and activated. nih.govresearchgate.net

Modulation of Cytokine and Chemokine Production (e.g., TNF-α, IFN-γ, IL-1β, IL-6, IL-8, IL-18)

This compound (HNP-1) demonstrates a complex, concentration-dependent ability to modulate the production of various cytokines and chemokines, thereby influencing the inflammatory response. Its effects can be both pro-inflammatory and anti-inflammatory, depending on the context and the specific immune cells involved.

At low concentrations (10⁻⁸–10⁻⁹ M), HNP-1 has been shown to augment the production of Tumor Necrosis Factor-alpha (TNF-α) by human blood monocytes that have been activated by other stimuli. nih.gov However, HNP-1 alone does not induce TNF-α synthesis. nih.gov In contrast, other studies have reported that HNP-1 can inhibit the production of TNF-α, as well as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in human monocyte-derived macrophages (HMDMs). nih.govpnas.org This inhibitory effect on pro-inflammatory cytokines is also observed in macrophages stimulated by T-cell mediated and lipopolysaccharide (LPS)-mediated activation. mdpi.com Specifically, HNP-1 was found to inhibit the biosynthesis of TNF-α, IL-6, and IL-1β from HMDMs stimulated with TLR7/8 agonists or CD40L/IFN-γ. nih.gov This anti-inflammatory action is mediated through a unique mechanism where HNP-1 enters macrophages and inhibits protein translation without affecting mRNA stability. nih.govpnas.org

The impact of HNP-1 on cytokine production can be summarized as a dual-edged sword. Low concentrations tend to upregulate the expression of TNF-α and IL-1β while downregulating the anti-inflammatory cytokine IL-10 in activated monocytes. mdpi.com Conversely, HNP-1 has been shown to significantly inhibit the production of Interferon-gamma (IFN-γ) and IL-6 by peripheral blood mononuclear cells (PBMCs). mdpi.comnih.gov In the context of Leishmania infection, recombinant HNP-1 (rHNP-1) markedly induced the production of TNF-α in neutrophils, particularly in infected cells. plos.org

Furthermore, HNP-1 can induce the synthesis of several chemokines, including IL-8 and monocyte chemotactic protein-1 (MCP-1). nih.gov The induction of IL-8 in human epithelial cells by HNP-1 is linked to the P2Y6 purinergic receptor signaling pathway. nih.gov HNP-1 has also been found to induce the release of IL-1β and activate the NLRP3 inflammasome in LPS-primed macrophage cell lines through its interaction with the P2X7 receptor. nih.gov

Table 1: Modulation of Cytokine and Chemokine Production by this compound

Cytokine/Chemokine Effect of HNP-1 Cell Type(s) References
TNF-α Augments production (low concentrations); Inhibits production Human blood monocytes; Human monocyte-derived macrophages (HMDMs) nih.govnih.govmdpi.com
IFN-γ Inhibits production Peripheral blood mononuclear cells (PBMCs) mdpi.comnih.gov
IL-1β Upregulates expression (low concentrations); Inhibits production Monocytes; HMDMs; Macrophage cell lines nih.govmdpi.comnih.gov
IL-6 Inhibits production HMDMs; PBMCs nih.govmdpi.comnih.gov
IL-8 Induces production; Inhibits production Human epithelial cells; HMDMs nih.govnih.govnih.gov
IL-10 Downregulates expression Monocytes mdpi.com
MCP-1 Induces synthesis Not specified nih.gov

Impact on Antigen Presentation and Adaptive Immune Priming

This compound plays a significant role in bridging the innate and adaptive immune systems by influencing antigen presentation and the subsequent priming of adaptive immune responses. nih.govnih.gov HNP-1 acts as an alarmin, a type of endogenous molecule that signals tissue and cell damage, thereby recruiting and activating antigen-presenting cells (APCs) like dendritic cells (DCs). nih.govnih.gov

HNP-1 has been shown to be a direct chemotactic factor for immature human dendritic cells. nih.gov It can induce the migration and maturation of human myeloid/conventional dendritic cells. nih.gov The maturation of DCs is a critical step for initiating an adaptive immune response, as it involves the upregulation of co-stimulatory molecules and the presentation of processed antigens to T cells. Studies have demonstrated that HNP-1 promotes the activation and maturation of human monocyte-derived DCs (moDCs), leading to the increased surface expression of molecules like CD80, CD86, CD40, CD83, and HLA-DR. researchgate.net

Furthermore, HNP-1 can activate plasmacytoid dendritic cells (pDCs), a specialized subset of DCs, to produce IFN-α. nih.gov This activation is mediated through the triggering of NF-κB and IRF1 signaling pathways. nih.gov The production of IFN-α by pDCs is a key event in the antiviral immune response and can also modulate the activity of other immune cells.

The immunoadjuvant properties of HNP-1 have been demonstrated in vivo. When administered with an antigen, HNP-1 can enhance systemic IgG antibody responses in mice. mdpi.com This effect is associated with the induction of antigen-specific CD4+ T cell proliferative responses and the secretion of cytokines such as IFN-γ, IL-5, IL-6, and IL-10. mdpi.com These findings indicate that HNP-1 can act as a potent immune adjuvant, promoting both cellular and humoral immune responses. oup.com

However, it is also important to note that neutrophils, the primary source of HNP-1, can have a negative regulatory role in antigen presentation under certain conditions. nih.gov Neutrophils can compete with APCs for antigen uptake and can also negatively affect the response to antigen-bearing DCs and macrophages. nih.gov

Influence on Phagocytosis and Oxidative Burst in Immune Cells

This compound exerts a modulatory influence on the critical innate immune functions of phagocytosis and the oxidative burst. The release of HNP-1 from activated neutrophils can impact the microbicidal activity of both neutrophils and macrophages.

Human neutrophil peptides have been shown to enhance the phagocytosis of IgG-opsonized Staphylococcus aureus by both human and murine macrophages. jci.org This enhancement is mediated by the upregulation of the Fcγ receptors CD32 and CD64 on macrophages. jci.org HNP-1, along with heparin-binding protein (HBP), has been identified as a key mediator of this macrophage response to neutrophil secretions. jci.org Additionally, defensins have been reported to enhance phagocytosis in general. nih.gov

Conversely, there is evidence suggesting that HNP-1 can impair the phagocytic killing ability of neutrophils. nih.govresearchgate.net Incubation of neutrophils with purified HNP-1 resulted in a dose-dependent impairment of their ability to kill staphylococci. nih.gov This impairment was linked to a reduction in stimulus-induced oxygen radical production. nih.gov Fresh neutrophils added to an environment containing HNP-1 released from biomaterial-associated neutrophils also exhibited impaired phagocytic killing. nih.govresearchgate.net

Regarding the oxidative burst, a critical antimicrobial mechanism involving the production of reactive oxygen species (ROS), HNP-1 has been shown to induce ROS production. nih.gov Specifically, HNP-1 can stimulate lung tissue to produce hydrogen peroxide and can increase the level of nitrotyrosine, a marker of peroxynitrite formation, in human umbilical vein endothelial cells (HUVECs). nih.gov This induction of oxidative stress can, in turn, modulate the expression of other molecules, such as cyclooxygenase-2 (COX-2) and endothelin-1 (B181129) (ET-1), in endothelial cells. nih.gov

Table 2: Influence of this compound on Phagocytosis and Oxidative Burst

Immune Function Effect of HNP-1 Cell Type(s) Key Findings References
Phagocytosis Enhances Macrophages Upregulates Fcγ receptors CD32 and CD64, boosting phagocytosis of opsonized bacteria. jci.org
Phagocytosis Impairs Neutrophils Dose-dependently reduces the phagocytic killing of staphylococci. nih.govresearchgate.net
Oxidative Burst Induces Endothelial cells, Lung tissue Stimulates the production of reactive oxygen species (ROS), including hydrogen peroxide and peroxynitrite. nih.gov
Oxidative Burst Impairs Neutrophils Reduces stimulus-induced oxygen radical production, contributing to impaired phagocytic killing. nih.gov

This compound in Apoptosis and Necroptosis Pathways

This compound is actively involved in the regulation of programmed cell death pathways, including apoptosis and necroptosis. Its influence on these processes contributes to both its antimicrobial and immunomodulatory functions, as well as its potential role in the pathogenesis of inflammatory diseases.

Induction of Apoptosis in Target Cells

HNP-1 has been shown to induce apoptosis in various target cells, including epithelial cells. nih.gov This pro-apoptotic effect is concentration-dependent and can be mediated through both direct and indirect effects on mitochondrial membrane permeability. nih.gov For instance, HNP-1 can initiate apoptosis of airway epithelial cells. nih.gov Atomic force microscopy studies have revealed that HNP-1 preferentially binds to solid tumor cells compared to leukemia cells and can induce apoptosis through the disruption of the cellular membrane at low concentrations. nih.gov

Regulation of Host Cell Death Pathways by this compound

Beyond its direct pro-apoptotic effects on target cells, HNP-1 also plays a crucial role in modulating the lifespan of host immune cells, particularly neutrophils themselves. HNP-1 has been found to suppress neutrophil apoptosis, thereby prolonging their lifespan. sigmaaldrich.comresearchgate.net This anti-apoptotic effect is most potent with HNP-1 compared to HNP-2 and HNP-3 and is associated with the downregulation of the pro-apoptotic protein truncated Bid and the upregulation of the anti-apoptotic protein Bcl-xL. sigmaaldrich.com The suppression of neutrophil apoptosis by HNP-1 is mediated through the P2Y6 signaling pathway. sigmaaldrich.com By delaying the onset of apoptosis in neutrophils, HNP-1 can enhance the host's defense against invading pathogens. plos.org

In the context of necroptosis, a form of programmed necrosis, neutrophils can be triggered to undergo this cell death pathway by various stimuli, including TNF receptor 1 (TNFR1) stimulation and phagocytosis of S. aureus. nih.gov While the direct role of HNP-1 in regulating neutrophil necroptosis is still being elucidated, the release of HNP-1 from dying neutrophils, whether by apoptosis or necrosis, has significant anti-inflammatory consequences. nih.gov These released alpha-defensins can inhibit the secretion of multiple pro-inflammatory cytokines from macrophages. nih.gov

The regulation of host cell death by HNP-1 is a critical aspect of its function. By controlling the lifespan of neutrophils and influencing the inflammatory consequences of their death, HNP-1 contributes to the delicate balance between effective host defense and the resolution of inflammation.

Mechanisms of Action of Neutrophil Defensin 1 at the Molecular Level

Membrane Disruption and Permeabilization Mechanisms

A primary mode of action for Neutrophil defensin (B1577277) 1 involves the direct disruption and permeabilization of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes. nih.gov

Pore Formation Models (e.g., Barrel-Stave, Toroidal)

The disruption of the microbial membrane by Neutrophil defensin 1 can occur through the formation of pores. Two principal models describe this process: the barrel-stave model and the toroidal pore model.

In the barrel-stave model , defensin monomers insert themselves into the lipid bilayer, aggregating to form a barrel-like structure that spans the membrane. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel or pore. This disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.

The toroidal pore model proposes a different mechanism where the defensin peptides induce the lipid monolayers to bend inward, forming a continuous pore lined by both the peptides and the lipid head groups. This model is characterized by a significant disruption of the membrane curvature.

Pore Formation ModelDescriptionKey Feature
Barrel-Stave Peptides insert into the membrane and aggregate to form a pore with a central lumen.Hydrophilic peptide regions form the pore lining.
Toroidal Peptides induce the lipid monolayer to bend, creating a pore lined by both peptides and lipid head groups.Significant disruption of membrane curvature.

Carpet Model and Membrane Saturation

In contrast to the formation of discrete pores, the carpet model suggests that this compound peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a critical concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of transient holes or the complete disintegration of the membrane. This mechanism does not necessarily involve the insertion of the peptide into the membrane core.

Specificity for Microbial Membranes (e.g., Lipid Composition, Charge)

The selective action of this compound against microbial cells, with relatively low toxicity to host cells, is attributed to differences in membrane composition and charge. Microbial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. nih.gov This negative charge facilitates the initial electrostatic attraction of the positively charged this compound.

In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral outer surface. Furthermore, the presence of cholesterol in mammalian membranes is thought to inhibit the disruptive activities of defensins. Research has shown that the interaction of HNP-1 is more pronounced with membranes containing ergosterol, a key component of fungal membranes, compared to those with cholesterol. nih.govjci.org

Membrane ComponentRole in HNP-1 Specificity
Anionic Phospholipids (e.g., Phosphatidylglycerol, Cardiolipin) High concentration in microbial membranes creates a negative charge, attracting the cationic HNP-1.
Zwitterionic Phospholipids (e.g., Phosphatidylcholine) Predominant in mammalian membranes, resulting in a more neutral surface and weaker interaction with HNP-1.
Cholesterol Present in mammalian membranes; thought to stabilize the bilayer and inhibit defensin-mediated disruption.
Ergosterol Found in fungal membranes; HNP-1 shows a higher affinity for ergosterol-containing membranes. nih.govjci.org

Intracellular Targeting of Microbial Components

Beyond membrane disruption, this compound can translocate into the microbial cytoplasm and interfere with essential intracellular processes. nih.gov

DNA and RNA Binding and Inhibition of Nucleic Acid Synthesis

Once inside the microbial cell, this compound can bind to nucleic acids. This interaction can interfere with both DNA replication and RNA transcription, thereby inhibiting the synthesis of essential genetic material and disrupting cellular function. The binding is thought to be mediated by the electrostatic interactions between the cationic peptide and the negatively charged phosphate (B84403) backbone of DNA and RNA.

Interference with Protein Synthesis and Enzyme Activities (e.g., RecA)

This compound has also been shown to inhibit protein synthesis. researchgate.net This can occur through direct interaction with ribosomes or by affecting the stability and translation of messenger RNA (mRNA). Studies have demonstrated that HNP-1 can profoundly inhibit protein translation in macrophages without affecting mRNA stability. researchgate.net

Furthermore, this compound can directly inhibit the activity of specific microbial enzymes. A notable example is its interaction with RecA, a crucial enzyme in the bacterial SOS DNA repair pathway. nih.gov By binding to RecA, HNP-1 can inhibit its ability to bind to single-stranded DNA, thereby preventing DNA repair and promoting programmed cell death in bacteria. mdpi.comnih.gov This inhibition of a key survival mechanism highlights a sophisticated intracellular antimicrobial strategy of this compound. nih.gov

Disruption of Metabolic Pathways in Pathogens (e.g., cell wall synthesis via Lipid II inhibition)

This compound (HNP-1), a critical component of the innate immune system, employs a multifaceted approach to combat microbial invaders. Beyond the historical understanding of its membrane-disrupting capabilities, compelling evidence has illuminated a more specific and targeted mechanism of action: the disruption of essential metabolic pathways within pathogens. A primary example of this is the inhibition of bacterial cell wall synthesis through a direct interaction with Lipid II, a vital precursor for peptidoglycan formation. nih.govnih.govnih.gov

Initially, the bactericidal activity of defensins was largely attributed to their ability to permeabilize microbial membranes. nih.gov However, subsequent research revealed that the membrane-disrupting activity of human α-defensins does not always correlate with their antibacterial efficacy. nih.govabcam.com This observation led to the investigation of alternative molecular targets. Studies have demonstrated that HNP-1 functionally interacts with Lipid II, an essential carrier molecule that transports peptidoglycan subunits from the cytoplasm to the exterior of the bacterial cell membrane. nih.govnih.gov

The binding of HNP-1 to Lipid II effectively sequesters this precursor, thereby inhibiting the polymerization of the glycan chains that form the backbone of the peptidoglycan layer. nih.gov This disruption of cell wall biosynthesis is a potent antibacterial mechanism, particularly against Gram-positive bacteria where the cell wall is a prominent and essential structure. nih.gov Research has shown that reducing the levels of Lipid II in the bacterial membrane significantly diminishes the killing capacity of HNP-1, underscoring the functional importance of this interaction. nih.govabcam.com This mechanism suggests that HNP-1, much like well-characterized antibiotics, can target specific steps in bacterial metabolic pathways, representing a sophisticated strategy of the innate immune response. nih.gov

Receptor-Mediated Signaling by this compound on Host Cells

In addition to its direct antimicrobial functions, this compound acts as a signaling molecule that modulates the host's own immune response. This immunomodulatory role is not a secondary effect but a key aspect of its function, mediated through interactions with specific receptors on the surface of host cells. By binding to these receptors, HNP-1 can trigger a variety of intracellular signaling cascades, leading to changes in gene expression and cellular function. This allows HNP-1 to act as an alarmin, a host-derived molecule that signals cellular stress or damage and helps to orchestrate the subsequent immune response.

Identification of Specific Host Cell Receptors for this compound (e.g., P2Y6, CCR2, TLR4)

The signaling effects of this compound on host cells are initiated by its binding to specific surface receptors. Research has identified several receptors that interact with HNP-1, with the purinergic P2 receptors being among the most well-characterized. Specifically, the G-protein coupled nucleotide receptor P2Y6 has been implicated in mediating the effects of HNP-1 on human epithelial cells, such as the induction of interleukin-8 (IL-8) production. nih.gov Furthermore, the purinergic receptor P2X7 is involved in HNP-1 signaling in macrophage cell lines, leading to the activation of the NLRP3 inflammasome and the release of IL-1β. nih.gov

The role of chemokine receptors in HNP-1 signaling is also an area of investigation. While some human beta-defensins have been shown to interact with chemokine receptors like CCR2 , direct evidence for HNP-1 (an alpha-defensin) acting as a primary ligand for CCR2 is less established. nih.gov Similarly, while Toll-like receptors (TLRs) are fundamental to innate immunity, TLR4 is not typically recognized as a direct signaling receptor for HNP-1 itself. Instead, HNP-1 may modulate TLR4 signaling in specific contexts, such as redirecting adenovirus particles to TLR4 to promote an inflammatory response. nih.gov Therefore, while HNP-1 influences a broad range of immune cells, its most specific receptor-mediated signaling pathways identified to date involve the P2 family of purinergic receptors.

Downstream Signaling Cascades Activated by this compound Binding (e.g., ERK, JNK, NF-κB, p38)

Upon binding to its host cell receptors, this compound triggers a complex network of intracellular signaling cascades that are crucial for modulating the immune response. Among the most prominent pathways activated are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

NF-κB activation appears to be a common signaling event following HNP-1 stimulation in various cell types, including T cells, bronchial epithelial cells, and plasmacytoid dendritic cells (pDCs). nih.gov In pDCs, HNP-1 triggers the degradation of I-κBα, the inhibitory subunit of NF-κB, allowing the p50 and p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. nih.gov

The MAPK pathways, which include Extracellular signal-regulated kinases (ERK ), c-Jun N-terminal kinases (JNK ), and p38 , are also key components of HNP-1-mediated signaling. In lung endothelial cells and monocytes, HNP-1 has been shown to activate both the ERK and JNK signaling pathways. nih.gov Studies on epithelial cells have demonstrated that stimulation with HNP-1 leads to a marked increase in the activation of ERK1/2, p38, and JNK. The activation of the ERK1/2 pathway, in particular, is a shared response in both monocytes and lung epithelial cells. nih.gov These signaling cascades are integral to cellular processes such as proliferation, differentiation, and the production of inflammatory mediators.

PathwayKey ComponentsCellular Outcome (in response to HNP-1)
NF-κB I-κBα, p50, p65Nuclear translocation, transcription of pro-inflammatory genes
MAPK ERK1/2, JNK, p38Regulation of cell proliferation, cytokine expression

Regulation of Gene Expression in Host Cells via this compound Signaling (e.g., inhibition of macrophage mRNA translation)

A remarkable aspect of this compound's immunomodulatory function is its ability to regulate gene expression at the post-transcriptional level, specifically by inhibiting mRNA translation in macrophages. This mechanism serves as a sophisticated control system to prevent excessive inflammation while maintaining antimicrobial defense.

Research has demonstrated that HNP-1, when released from apoptotic neutrophils, can enter macrophages and profoundly inhibit bulk protein synthesis. nih.govnih.gov This inhibition occurs without affecting mRNA transcription or the stability of existing mRNA molecules. nih.govnih.gov In a cell-free in vitro system, HNP-1 was shown to powerfully inhibit both cap-dependent and cap-independent mRNA translation. nih.gov Despite this translational arrest, the mRNA remains associated with polysomes, suggesting a unique mechanism of inhibition. nih.gov

Interactions of Neutrophil Defensin 1 with Host and Microbial Components

Binding to Bacterial Lipopolysaccharide (LPS) and Lipoteichoic Acid (LTA)

As a cationic peptide, HNP-1 has a strong affinity for negatively charged molecules on microbial surfaces. This includes lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria. This binding is a critical first step in both its direct antimicrobial action and its ability to neutralize potent bacterial inflammatory stimulants.

LPS, also known as endotoxin (B1171834), is a major component of the outer membrane of Gram-negative bacteria and a powerful activator of the innate immune system, capable of leading to septic shock. HNP-1 and other cationic antimicrobial peptides can bind directly to LPS monomers, which disrupts the formation of larger LPS aggregates. This interaction neutralizes the inflammatory effects of the endotoxin. By binding to LPS, HNP-1 can prevent it from interacting with host receptors like CD14 and Toll-like receptor 4 (TLR4), thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. This neutralization of endotoxin activity is a crucial mechanism for dampening the potentially harmful hyperinflammatory response during severe bacterial infections.

Beyond simply neutralizing endotoxins, the interaction of HNP-1 with bacterial components can directly modulate the virulence of pathogens. In Pseudomonas aeruginosa, HNP-1 has been shown to bind to and inactivate the virulence factor exotoxin A.

In a more complex interaction, HNP-1 can specifically bind to the transmembrane domain of the histidine kinase SaeS in Staphylococcus aureus. This binding significantly enhances the autokinase activity of SaeS, which in turn activates the SaeRS two-component system. The activation of this system leads to the upregulation of various immune evasion and virulence factors, demonstrating that some bacteria have evolved mechanisms to sense and respond to host defense peptides. Conversely, HNP-1 can also inhibit bacterial cell wall synthesis by binding to the essential precursor molecule Lipid II, presenting another avenue for virulence reduction.

Microbial ComponentInteracting BacteriumEffect of HNP-1 Interaction
Lipopolysaccharide (LPS)Gram-negative bacteriaBinds to and disrupts LPS aggregates, neutralizing endotoxin activity and preventing host cell activation.
Lipoteichoic Acid (LTA)Gram-positive bacteriaBinds to the negatively charged LTA on the bacterial surface.
SaeS Histidine KinaseStaphylococcus aureusBinds to SaeS, enhancing its kinase activity and upregulating bacterial virulence and immune evasion factors.
Exotoxin APseudomonas aeruginosaDirectly binds to and inactivates this virulence factor.
Lipid IIGeneral (bacteria)Binds to the cell wall precursor, inhibiting cell wall synthesis.

Interaction with Host Proteins and Extracellular Matrix Components

HNP-1's functions are further diversified by its interactions with a variety of host proteins and components of the extracellular matrix (ECM). These interactions can influence inflammation, complement activation, and tissue remodeling.

The activity of HNP-1 can be modulated by plasma proteins. Components such as whole plasma, albumin, and fibrinogen can interfere with some of the peptide's antimicrobial effects. For instance, HNP-1 induces the binding of fibrinogen and thrombospondin-1 to platelets, which can lead to platelet aggregation.

HNP-1 also interacts with protease inhibitors. In vitro studies have shown that HNP-1 can be inactivated by the serine protease inhibitor α1-antitrypsin through the formation of multimers. However, this interaction is dependent on salt concentration and is lost at levels greater than 100 mM NaCl. Furthermore, α1-antitrypsin that has been cleaved by neutrophil elastase—a common occurrence at sites of intense inflammation—is unable to bind and inactivate HNP-1. In such scenarios, other proteins like immunoglobulin G (IgG) may bind to HNP-1, abrogating its potentially damaging effects on host cells.

As highly cationic proteins, defensins like HNP-1 are known to bind to negatively charged glycosaminoglycans (GAGs) such as heparan sulfate (B86663), which are ubiquitously present on cell surfaces and within the ECM. This interaction is important for localizing the peptide at sites of inflammation. The binding of chemokines to GAGs is essential for creating chemotactic gradients that guide leukocyte migration, and it is plausible that HNP-1's association with these molecules influences this process. The primary granules of neutrophils themselves contain GAGs, including chondroitin (B13769445) sulfate and heparan sulfate, indicating a complex interplay of these molecules within the neutrophil's own machinery.

HNP-1 can directly influence the function of several important host enzymes and proteins.

Matrix Metalloproteinases (MMPs): The synthesis of HNP-1 occurs as an inactive precursor, pro-HNP-1. Matrix Metalloproteinase-7 (MMP-7) can cleave this precursor within its pro-domain. This cleavage does not produce the fully mature HNP-1 but rather a 59-amino acid intermediate that possesses antimicrobial activity. Mature, folded HNP-1 is resistant to cleavage by MMP-7, indicating that this interaction is specific to the defensin (B1577277) precursor.

Surfactant Protein D (SP-D): HNP-1, along with HNP-2 and HNP-3, binds with high affinity to the carbohydrate recognition domain (CRD) of Surfactant Protein D, a crucial collectin in lung immunity. This interaction can cause SP-D to precipitate and can reduce its antiviral activity.

C1q: HNP-1 directly interacts with C1q, the recognition component of the classical complement pathway. The binding site is located on the collagen-like stalks of the C1q molecule. This interaction leads to the formation of stable HNP-1/C1q complexes, which results in the inhibition of the classical complement pathway, potentially serving as a mechanism to control excessive inflammation.

Host Protein/ComponentBinding Site/MechanismFunctional Outcome
Albumin, FibrinogenBinds to defensin, potentially through charge-based interactions.Can interfere with and attenuate certain HNP-1 activities.
α1-AntitrypsinForms high molecular mass multimers with HNP-1.Inactivates HNP-1; this interaction is lost in high salt conditions or if α1-antitrypsin is cleaved.
Heparan Sulfate (GAGs)Electrostatic interaction between cationic HNP-1 and anionic GAGs.Localizes HNP-1 to the cell surface and extracellular matrix.
Matrix Metalloproteinase-7 (MMP-7)Cleaves the pro-domain of the HNP-1 precursor.Generates an antimicrobially active intermediate; does not cleave mature HNP-1.
Surfactant Protein D (SP-D)Binds with high affinity to the carbohydrate recognition domain (CRD).Can precipitate SP-D and reduce its antiviral activity.
C1qBinds to the collagen-like stalks of the C1q molecule.Inhibits the classical pathway of complement activation.

: Formation of Complexes with Other Antimicrobial Peptides and Proteins

Neutrophil defensin 1 (HNP-1), a key component of the innate immune system, does not operate in isolation. It is stored in the azurophilic granules of neutrophils and is often released alongside other antimicrobial peptides (AMPs) and proteins. mdpi.comjci.org The interactions between these molecules in the extracellular environment are crucial for a coordinated and effective host defense. Research indicates that HNP-1 can form functional complexes and act in concert with other AMPs, leading to enhanced antimicrobial efficacy and modulated effects on host cells. nih.govnih.gov

Synergistic and Antagonistic Effects in Combination (e.g., with Cathelicidins, Ribonuclease 7)

The combinatorial effects of HNP-1 with other AMPs can be either synergistic, where the combined effect is greater than the sum of their individual effects, or antagonistic, where one peptide mitigates the activity of another. nih.govresearchgate.net These interactions are highly dependent on the specific peptides involved, their concentrations, and the target cell type (microbial vs. host).

A primary example of this dual interaction is seen between HNP-1 and the human cathelicidin, LL-37. nih.govnih.gov Both peptides are major antimicrobial agents co-released by neutrophils. nih.govresearchgate.net Studies have shown that while HNP-1's antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus is significantly diminished in the presence of physiological salt concentrations (e.g., 150 mM NaCl), the activity of LL-37 remains robust. nih.govresearchgate.net Interestingly, when combined, HNP-1 and LL-37 exhibit a powerful synergistic effect, enhancing their bactericidal capacity under these physiological conditions. nih.govresearchgate.net This synergy is critical for effective bacterial killing in the extracellular milieu. researchgate.net

Conversely, a cooperative but antagonistic relationship exists between HNP-1 and LL-37 concerning host cells. nih.gov At high concentrations, LL-37 can be cytotoxic to mammalian cells due to its membrane-disrupting properties. nih.gov However, HNP-1 can neutralize this cytotoxicity, protecting host eukaryotic cells from lysis induced by LL-37. nih.govunige.ch This antagonistic interaction demonstrates a sophisticated mechanism to minimize collateral damage to host tissues during an inflammatory response while maintaining potent antimicrobial activity against pathogens. nih.gov

The principle of synergy extends to other classes of antimicrobial proteins, such as ribonucleases. Ribonuclease 7 (RNase 7), a potent AMP found in the skin and urinary tract, contributes significantly to microbial defense. nih.govnih.gov While direct synergistic studies between HNP-1 and RNase 7 are not as extensively documented as those with LL-37, the broader concept of AMP synergy is well-established. researchgate.netraineslab.com For instance, Ribonuclease 1 has been shown to act synergistically with LL-37 to kill Gram-negative bacteria. raineslab.com This suggests that HNP-1 may participate in a complex network of synergistic interactions with various AMPs, including ribonucleases, to create a formidable antimicrobial barrier.

Table 1: Summary of HNP-1 Interactions with Other Antimicrobial Peptides

Interacting Peptide Target Observed Effect Key Finding
Cathelicidin (LL-37) E. coli, S. aureus Synergistic HNP-1 enhances the bactericidal activity of LL-37 in physiological salt conditions. nih.govresearchgate.net
Cathelicidin (LL-37) Host Eukaryotic Cells Antagonistic HNP-1 protects host cells from LL-37-induced cytotoxicity and lysis. nih.govunige.ch

Cooperative Mechanisms in Host Defense

The cooperative mechanisms involving HNP-1 and other AMPs are multifaceted, reflecting a sophisticated strategy for host defense that balances microbial destruction with host cell preservation.

The synergistic bactericidal action of HNP-1 and LL-37 is achieved by augmenting the permeabilization of bacterial membranes. nih.gov When acting together, these peptides are more effective at disrupting both the outer and inner membranes of bacteria than either peptide alone, leading to rapid cell death. nih.govresearchgate.net This cooperative membrane disruption overcomes the inhibitory effects of physiological salt concentrations on HNP-1, allowing it to function effectively in diverse host environments. researchgate.net

The cooperative mechanism for protecting host cells is equally important. The ability of HNP-1 to antagonize the lytic activity of LL-37 on mammalian membranes showcases a protective function. nih.gov This ensures that when neutrophils degranulate and release high concentrations of these peptides at a site of infection, the antimicrobial arsenal (B13267) is directed against the invading pathogens, while the integrity of nearby host cells is maintained. nih.govunige.ch This functional cooperativity can switch from destructive to protective depending on whether the target is a microbial pathogen or a host cell. nih.gov

In essence, neutrophils release a carefully orchestrated cocktail of antimicrobial agents. The interactions within this mixture, such as the synergy and antagonism between HNP-1 and LL-37, allow for a potent and targeted immune response. This cooperative strategy enhances the efficiency of pathogen clearance and simultaneously regulates the potential for immunopathology, highlighting the intricate and evolved nature of innate immunity. nih.govnih.gov

Regulation of Neutrophil Defensin 1 Expression and Activity in Biological Contexts

Post-Secretory Modulation of Neutrophil Defensin (B1577277) 1 Activity

After HNP-1 is synthesized and stored in the azurophilic granules of neutrophils, its journey is not over. mdpi.com Upon release from the neutrophil, its activity in the extracellular environment is subject to several layers of modulation. These post-secretory regulatory mechanisms are crucial in determining the peptide's ultimate biological impact at the site of inflammation.

The activity of Neutrophil Defensin 1 is critically dependent on proteolytic processing. It is initially synthesized as an inactive precursor, pro-HNP-1. Within the neutrophil granules, host serine proteases, specifically neutrophil elastase and proteinase 3, are responsible for cleaving the anionic pro-piece to release the mature, active cationic defensin. This processing is essential for its antimicrobial function; the unprocessed pro-HNP-1 is virtually inactive. The correct folding and disulfide bonding of the pro-peptide are required for this precise activation, as misfolded precursors are simply degraded by these same proteases.

Once active, the mature HNP-1 is relatively resistant to these host proteases. However, microbial enzymes can inactivate it. For example, staphylokinase, a protein secreted by Staphylococcus aureus, can form complexes with HNPs, thereby neutralizing their bactericidal effect and serving as a mechanism of pathogen immune evasion. mdpi.com

The antimicrobial efficacy of this compound is highly sensitive to the local chemical environment, particularly ionic strength and pH. The initial interaction between the cationic HNP-1 and the negatively charged surface of a microbe is largely electrostatic. Consequently, the peptide's activity is significantly inhibited by high salt concentrations. In fact, the antibacterial activity of HNP-1 can be completely lost at physiological salt concentrations (e.g., 150 mM NaCl). nih.gov This suggests that in extracellular fluids like blood, HNP-1 may be less effective on its own and may rely on synergistic interactions with other antimicrobial molecules, such as cathelicidins, to function. nih.gov

The pH of the surrounding medium also modulates activity. Studies on other defensins, such as human β-defensin-3, have shown that a decrease in pH from slightly alkaline (8.0) to acidic (6.8) can reduce the peptide's ability to kill bacteria like S. aureus. This is because changes in pH can alter the net charge of both the defensin and the bacterial surface, thereby affecting the electrostatic interactions crucial for its antimicrobial mechanism.

Upon release into tissues, this compound can interact with components of the extracellular matrix (ECM), a complex network of macromolecules that provides structural and biochemical support to surrounding cells. This interaction can serve to localize and concentrate the defensin at sites of inflammation, a process known as sequestration.

Due to its cationic nature, HNP-1 can bind to negatively charged molecules within the ECM. Specifically, it has been proposed that HNP-1, particularly when complexed with low-density lipoprotein (LDL), binds to heparin sulfate-containing proteoglycans (HSPG), which are abundant components of the ECM and cell surfaces. This binding can immobilize the defensin, creating a localized antimicrobial and immunomodulatory gradient. This sequestration is likely a dynamic process, with the defensin potentially being released as conditions in the microenvironment change or through displacement by other molecules, allowing it to act on nearby pathogens or host cells.

Role of Neutrophil Defensin 1 in Specific Disease Mechanisms

Involvement in Inflammatory Diseases Beyond Infection

HNP-1 is increasingly recognized for its significant contributions to the pathology of chronic inflammatory and autoimmune diseases.

In autoimmune disorders, HNP-1 contributes to the perpetuation of inflammatory responses and tissue damage.

Rheumatoid Arthritis (RA): RA is a chronic inflammatory condition characterized by synovial inflammation and joint destruction. Neutrophils are abundant in the synovial fluid of RA patients, and HNP-1 has been identified as a key product of these cells in the inflamed joint. mdpi.commdpi.com Elevated levels of HNP-1 in the synovial fluid of RA patients suggest its involvement in the local inflammatory process. mdpi.comoup.com Studies have shown that HNP-1 can stimulate fibroblast-like synoviocytes in RA to produce pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation. oup.com This indicates that HNP-1 may play a significant role in the pathogenesis of RA by promoting the inflammatory and destructive processes within the joint. mdpi.comoup.com The presence of activated neutrophils in the synovial tissue and fluid, particularly in early disease stages, further supports their role in joint destruction. nih.govnih.gov

Systemic Lupus Erythematosus (SLE): SLE is a systemic autoimmune disease characterized by widespread inflammation and tissue damage. nih.gov Research has indicated that α-defensins, including HNP-1, are upregulated at both the mRNA and protein levels in patients with SLE. nih.govsigmaaldrich.com The activation and degranulation of neutrophils lead to the secretion of α-defensins in SLE patients. nih.govresearchgate.net These elevated levels of α-defensins have been correlated with disease activity. researchgate.net Given their immunomodulatory functions, it is suggested that these peptides may activate the adaptive immune system, contributing to the systemic immune response characteristic of SLE. nih.govresearchgate.net The release of neutrophil extracellular traps (NETs), which contain HNP-1, is also implicated in SLE pathogenesis by exposing autoantigens. mdpi.comfrontiersin.org

HNP-1's role in chronic inflammatory conditions is complex, often exhibiting concentration-dependent effects.

Inflammatory Bowel Disease (IBD): In IBD, which includes ulcerative colitis (UC) and Crohn's disease, neutrophils infiltrate the intestinal mucosa. oup.comspandidos-publications.com HNP-1 has been shown to have a dual role in the gut. High concentrations of HNP-1 can exacerbate colitis by inducing the production of inflammatory cytokines and causing direct cytotoxicity to intestinal epithelial cells. spandidos-publications.comnih.gov Conversely, low, physiological concentrations of HNP-1 have been observed to ameliorate experimental colitis by reducing the expression of pro-inflammatory cytokines. nih.govkarger.com HNP-1 can stimulate intestinal epithelial cells to produce IL-8, a potent neutrophil chemoattractant, thereby potentially amplifying neutrophil accumulation and inflammation. spandidos-publications.comnih.govresearchgate.net

Lung Diseases: In chronic obstructive pulmonary disease (COPD), increased numbers of neutrophils are found in the airways, and they are thought to contribute to lung tissue injury. ersnet.orgeuropeanreview.org HNP-1, released by these neutrophils, can cause epithelial injury and stimulate the production of chemokines, which in turn attract more neutrophils to the site of inflammation. ersnet.org This creates a cycle of inflammation and tissue damage. In severe asthma, elevated levels of β-defensin-1, a related defensin (B1577277), have been noted, suggesting a broader role for defensins in chronic lung inflammation. nih.govdntb.gov.ua Increased α-defensin levels have been observed in various inflammatory and fibrotic lung diseases, where they may contribute to fibroproliferative lesions. nih.gov

Modulation of Fibrotic Processes

HNP-1 has been implicated in the development of fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM) components.

Fibrosis involves the excessive accumulation of ECM proteins, leading to tissue scarring and organ dysfunction. jci.org Neutrophils can contribute to ECM remodeling by releasing enzymes like matrix metalloproteinases (MMPs) that degrade ECM components. nih.gov HNP-1 has been shown to directly stimulate lung fibroblasts to increase collagen synthesis. nih.gov This suggests a direct role for HNP-1 in the pathological ECM deposition seen in fibrotic diseases. In cardiac fibrosis, while the primary drivers are cardiac fibroblasts, the inflammatory milieu, which can be influenced by neutrophils and their products, plays a crucial role in ECM remodeling. frontiersin.org

Fibroblasts are key cells in the fibrotic process, responsible for the synthesis of ECM components like collagen. frontiersin.org HNP-1 has been demonstrated to stimulate the proliferation of lung fibroblasts in a concentration-dependent manner. nih.gov Studies using human dermal fibroblasts have also shown that HNP-1 can induce cell proliferation and activation, leading to increased production of type I collagen. nih.govfrontiersin.org This activation of fibroblasts by HNP-1 is a critical step in the initiation and progression of fibrosis. The signaling pathways involved in this process include the β-catenin pathway, which is activated by HNP-1 in lung fibroblasts. nih.gov

Neutrophil Defensin 1 in Cancer Biology

The role of HNP-1 in cancer is complex, with evidence suggesting both pro-tumor and anti-tumor activities.

Antitumor Effects: HNP-1 has been shown to exert cytotoxic effects on various tumor cells, including lung adenocarcinoma and oral squamous cell carcinoma cells. aacrjournals.orgnih.gov The mechanisms of its antitumor activity include the induction of apoptosis (programmed cell death) and the inhibition of angiogenesis (the formation of new blood vessels that supply tumors). aacrjournals.org By damaging cell membranes and penetrating tumor cells, HNP-1 can trigger apoptotic pathways. aacrjournals.orgnih.gov Furthermore, its ability to inhibit angiogenesis can restrict tumor growth. aacrjournals.org HNP-1 may also contribute to the host's immune response against the tumor by attracting immune cells. aacrjournals.orgnih.govmdpi.com

Pro-tumor Effects: In contrast to its antitumor properties, some studies have indicated that HNP-1 can promote tumor cell proliferation and contribute to tumor progression and invasiveness. frontiersin.org The presence of elevated levels of HNP-1 in some tumor tissues and biological fluids from cancer patients suggests a complex interaction within the tumor microenvironment. frontiersin.org For instance, in colorectal cancer, neutrophil defensins have been associated with tumor development and growth. nih.gov

Biomarker Potential: The differential expression of HNP-1 in cancer has led to investigations into its potential as a biomarker. For example, it has been identified as a potential biomarker for predicting the response to anti-PD-(L)1 immunotherapy in non-small cell lung cancer (NSCLC) patients. nih.gov Additionally, it has been identified as a protein target in circulating tumor cells in lung cancer. mdpi.com

Interactive Data Tables

Table 1: Role of this compound in Inflammatory and Autoimmune Diseases

DiseaseKey FindingsPotential Mechanism of Action
Rheumatoid Arthritis (RA) Elevated levels in synovial fluid. mdpi.comStimulates pro-inflammatory cytokine (IL-6, IL-8) and MMP production by synoviocytes. oup.com
Systemic Lupus Erythematosus (SLE) Upregulated at mRNA and protein levels; correlates with disease activity. nih.govsigmaaldrich.comresearchgate.netActivates the adaptive immune system; component of NETs that expose autoantigens. mdpi.comnih.gov
Inflammatory Bowel Disease (IBD) Dual role: high concentrations are pro-inflammatory, low concentrations are anti-inflammatory. nih.govkarger.comInduces IL-8 production in intestinal epithelial cells, leading to neutrophil recruitment. spandidos-publications.com
Chronic Obstructive Pulmonary Disease (COPD) Released by increased numbers of neutrophils in the airways. ersnet.orgCauses epithelial injury and stimulates chemokine production, amplifying inflammation. ersnet.org

Table 2: Effects of this compound on Fibrosis and Cancer

ProcessKey FindingsMechanism of Action
Fibrosis Stimulates fibroblast proliferation and collagen synthesis. nih.govnih.govActivates fibroblasts and promotes extracellular matrix deposition via signaling pathways like β-catenin. nih.govfrontiersin.org
Cancer (Antitumor) Cytotoxic to various tumor cells; inhibits angiogenesis. aacrjournals.orgnih.govInduces apoptosis in cancer cells and restricts tumor blood supply. aacrjournals.orgnih.gov
Cancer (Pro-tumor) Can promote tumor cell proliferation and invasiveness. frontiersin.orgComplex interactions within the tumor microenvironment; may support tumor growth in certain cancers like colorectal cancer. nih.gov
Cancer (Biomarker) Potential biomarker for immunotherapy response in NSCLC. nih.govAssociated with immune response activation against cancer cells. nih.gov

Influence on Tumor Cell Growth and Metastasis (mechanistic pathways)

This compound exhibits a dualistic role in oncology, with substantial evidence pointing towards its direct anti-tumor activities. The primary mechanisms involve direct cytotoxicity and the induction of programmed cell death in malignant cells. researchgate.netnih.gov Human neutrophil peptides, including HNP-1, can permeabilize the cell membranes of tumor cells, leading to lysis. researchgate.netdntb.gov.ua Furthermore, these defensins are capable of inflicting DNA damage and triggering apoptosis. researchgate.netdntb.gov.ua

Research has demonstrated the oncolytic effect of HNP-1 at high concentrations on oral squamous cell carcinoma cells. nih.gov It also displays a synergistic anti-tumoral effect when combined with the antibiotic nisin, inducing apoptosis in prostate (PC-3) and colorectal (HCT-116) cancer cell lines. nih.gov While the broader family of tumor-associated neutrophils (TANs) can release a variety of factors that may promote metastasis, the specific actions of HNP-1 are largely characterized by direct tumor cell killing. nih.govfrontiersin.org

Table 1: Anti-Tumor Mechanistic Pathways of this compound
Mechanistic PathwayDescriptionAffected Cancer Cell TypesSource
Membrane PermeabilizationDirectly disrupts the integrity of the tumor cell membrane, leading to cell lysis.General tumor cells researchgate.netdntb.gov.ua
Apoptosis InductionTriggers programmed cell death pathways within the cancer cell.Prostate (PC-3), Colorectal (HCT-116) nih.gov
DNA DamageCauses damage to the genetic material of the tumor cell.General tumor cells researchgate.netdntb.gov.ua
Direct OncolysisExerts a direct killing effect on cancer cells, particularly at high concentrations.Oral Squamous Cell Carcinoma nih.gov

Modulation of the Tumor Microenvironment

Beyond its direct effects on tumor cells, this compound significantly shapes the tumor microenvironment (TME). It functions as a chemoattractant, recruiting various immune cells that can mediate an anti-tumoral immune response. researchgate.net Subsets of immune cells drawn to the TME by defensins include T cells, immature dendritic cells, monocytes, and mast cells. researchgate.netnih.govdntb.gov.ua

The activation of these recruited leukocytes by defensins generates pro-inflammatory signals, which can contribute to the development of anti-tumor immunity. researchgate.netdntb.gov.ua For instance, HNPs can trigger the degranulation of mast cells, which releases histamine (B1213489) and a variety of cytokines and chemokines. nih.gov This cascade of mediators can recruit additional dendritic cells, eosinophils, and neutrophils while also increasing endothelial permeability, further facilitating immune cell infiltration. nih.gov This enhanced influx of immune cells and the subsequent increase in antigen presentation can culminate in a more robust anti-tumor immune response. nih.gov

Table 2: Modulation of the Tumor Microenvironment by this compound
ActionRecruited/Affected Immune CellsDownstream EffectSource
ChemoattractionT cells, immature dendritic cells, monocytes, mast cellsInfiltration of immune cells into the tumor microenvironment. researchgate.netnih.govdntb.gov.ua
Leukocyte ActivationTargeted leukocytes (e.g., mast cells)Generation of pro-inflammatory signals. dntb.gov.ua
Mast Cell DegranulationMast cellsRelease of histamine, cytokines, and chemokines, leading to further immune cell recruitment and increased vascular permeability. nih.gov
Promotion of Anti-Tumor ImmunityAntigen presenting cells, T cells, NK cellsIncreased antigen presentation and release, leading to a stronger anti-tumoral response. nih.gov

Role in Sterile Inflammation and Tissue Repair Mechanisms

This compound is also a key player in the body's response to sterile injury, where inflammation occurs in the absence of infection. Its functions are critical in orchestrating both the inflammatory and subsequent reparative phases.

This compound in Wound Healing Processes

This compound is actively involved in multiple stages of the wound healing cascade. nih.gov During the initial inflammatory phase, it contributes to the recruitment of leukocytes to the site of injury. nih.govwjgnet.com Its most pronounced roles, however, are in the subsequent proliferative and remodeling phases.

Studies have shown that human neutrophil peptides 1-3 (HNP1-3) promote the closure of epithelial wounds in a dose- and time-dependent fashion. atsjournals.org This is achieved by stimulating both the migration and proliferation of epithelial cells. atsjournals.org The signaling pathways underlying this enhanced repair process are complex, involving the activation of the Epidermal Growth Factor Receptor (EGFR) and downstream mitogen-activated protein kinase (MAPK) pathways, specifically ERK1/2. atsjournals.orgresearchgate.net Beyond re-epithelialization, HNP-1 also contributes to the regeneration of the underlying connective tissue by enhancing extracellular matrix deposition and promoting the proliferation and activation of fibroblasts. wjgnet.com Furthermore, HNP-1 can induce the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis, the formation of new blood vessels essential for tissue repair. nih.govwjgnet.com

Table 3: Role of this compound in Wound Healing
Stage of Wound HealingSpecific Action of HNP-1Underlying MechanismSource
InflammationRecruitment of leukocytes.Chemoattraction. nih.govwjgnet.com
Re-epithelializationInduces keratinocyte migration and proliferation.Activation of EGFR and MAPK (ERK1/2) signaling pathways. wjgnet.comatsjournals.orgresearchgate.net
Collagen Synthesis / FibroplasiaEnhances extracellular matrix deposition; promotes fibroblast proliferation and activation.Stimulation of fibroblast activity. wjgnet.com
AngiogenesisInduces VEGF expression.Promotion of new blood vessel formation. nih.govwjgnet.com

Contribution to Ischemia-Reperfusion Injury Mechanisms

Ischemia-reperfusion injury (IRI) is a form of sterile inflammation where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. Neutrophils are primary mediators of this injury, infiltrating the reperfused tissue and releasing damaging substances like reactive oxygen species (ROS) and proteolytic enzymes. nih.govnih.govnih.gov

While the neutrophil as a whole cell is a major driver of the acute damage in IRI, the specific role of this compound appears to be more nuanced, potentially involving the modulation of the inflammatory response. nih.govmdpi.com During IRI, large numbers of neutrophils undergo apoptosis or necrosis and release their granular contents, including abundant alpha-defensins like HNP-1. pnas.org Research has uncovered a significant function for HNP-1 in this context: it can enter macrophages and profoundly inhibit their protein translation. pnas.org This action occurs without affecting mRNA stability and serves to inhibit the production of multiple pro-inflammatory cytokines by these macrophages. pnas.org This suggests that the release of HNP-1 from dying neutrophils may act as a powerful pro-resolution signal, helping to control and ultimately resolve the macrophage-driven inflammation that characterizes later stages of IRI. pnas.org

Table 4: Neutrophil vs. This compound in Ischemia-Reperfusion Injury
EntityPrimary Role in IRIKey MechanismsSource
Neutrophil (Cell)Mediator of acute tissue damage.Infiltration into ischemic tissue; release of ROS and proteolytic enzymes (e.g., elastase); formation of NETs. nih.govnih.govmdpi.com
This compound (Peptide)Modulator of the inflammatory response (pro-resolution).Released from dying neutrophils; enters macrophages and inhibits mRNA translation, reducing pro-inflammatory cytokine production. pnas.org

Advanced Methodological Approaches in Neutrophil Defensin 1 Research

High-Resolution Structural Analysis of Neutrophil Defensin (B1577277) 1

Understanding the three-dimensional architecture of HNP-1 is fundamental to deciphering its mechanism of action. High-resolution structural techniques have provided detailed insights into its folding, dimerization, and interaction with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool for determining the solution-state structure of HNP-1. Two-dimensional NMR techniques have been used to assign the proton spectra of HNP-1, revealing key structural features. nih.gov Analysis of proton-proton Nuclear Overhauser effects (NOEs) and slowly exchanging amide protons has shown that HNP-1 possesses a triple-stranded anti-parallel β-sheet. nih.govnih.gov

NMR studies have also provided evidence that HNP-1 exists as a dimer or higher-order aggregate in solution. nih.govnih.govasm.org This is a crucial finding, as the oligomeric state of defensins is often linked to their biological activity. Furthermore, solid-state NMR (SSNMR) has been employed to determine the three-dimensional structure of HNP-1 in a microcrystalline state, offering a benchmark for comparison with its membrane-bound conformation. rcsb.orgresearchgate.net The SSNMR structure showed close similarity to crystal structures, with some differences in the loop region between the first and second β-strands, suggesting potential conformational flexibility that may be important for its interaction with microbial membranes. rcsb.orgresearchgate.net

Key Structural Features of HNP-1 Determined by NMR Spectroscopy
Structural FeatureNMR Technique(s)Key FindingReference(s)
Secondary Structure2D NMR (NOE analysis)Triple-stranded anti-parallel β-sheet. nih.govnih.gov
Oligomeric State2D NMRForms dimers or higher-order aggregates in solution. nih.govnih.govasm.org
Solid-State StructureSolid-State NMR (SSNMR)High-resolution 3D structure in a microcrystalline state, revealing conformational flexibility in a loop region. rcsb.orgresearchgate.net

X-ray Crystallography of Neutrophil Defensin 1 and its Complexes

X-ray crystallography has complemented NMR studies by providing high-resolution atomic models of HNP-1 in its crystalline form. The crystal structure of the closely related Human Neutrophil Peptide 3 (HNP-3) revealed a dimeric structure with each monomer containing a triple-stranded β-sheet region, a fold that is shared by HNP-1. nih.govasm.org

Selected X-ray Crystallography Data for HNP-1 and its Mutants
PDB IDMoleculeResolution (Å)Key FindingReference(s)
3GNYHuman alpha-defensin 1 (HNP1)1.56High-resolution structure of the native peptide. rcsb.org
4DU0HNP1 (G17A mutant)1.90Perturbed dimerization and reduced activity against anthrax lethal factor. rcsb.org
4LBBHNP1 (I20A mutant)Not specified in abstractStructural analysis of a mutant to probe function. nih.gov

Functional Assays for Antimicrobial and Immunomodulatory Activities

A variety of functional assays are employed to characterize the biological effects of HNP-1, from its direct antimicrobial actions to its more subtle immunomodulatory roles.

Membrane Permeabilization Assays (e.g., Calcein Release, Propidium (B1200493) Iodide Uptake)

A primary mechanism of antimicrobial action for HNP-1 is the disruption of microbial cell membranes. hycultbiotech.com Membrane permeabilization assays are therefore critical for assessing its bactericidal activity. These assays often utilize fluorescent probes that can enter cells only when the membrane integrity is compromised.

Propidium Iodide (PI) Uptake: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is permeabilized by HNP-1, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence. This method has been used to demonstrate that HNP-1 can induce membrane damage in various microorganisms. nih.gov

N-phenyl-1-naphthylamine (NPN) Uptake: NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. It is used to assess the permeabilization of the outer membrane of Gram-negative bacteria. An increase in NPN fluorescence indicates that HNP-1 has disrupted the outer membrane, allowing NPN to partition into the phospholipid bilayer. asm.org

These assays have shown that HNP-1's ability to permeabilize membranes is a key part of its antimicrobial function, leading to the cessation of essential cellular processes like RNA, DNA, and protein synthesis. hycultbiotech.com

Live-Cell Imaging of this compound Interactions

While direct live-cell imaging studies of HNP-1 are not extensively detailed in the provided context, the consequences of its interactions with live cells are well-documented and form the basis for such potential studies. Techniques like fluorescence microscopy could be used to visualize the binding and localization of fluorescently labeled HNP-1 on the surface of bacteria or host cells.

Furthermore, live-cell imaging can be combined with the membrane permeabilization assays described above. For example, time-lapse microscopy of cells treated with HNP-1 in the presence of propidium iodide would allow for the real-time visualization of membrane disruption and cell death. Atomic force microscopy has been used to reveal that HNP-1 preferentially binds to solid tumor cells over leukemia cells and can induce apoptosis through membrane disruption at low concentrations. mdpi.com

Reporter Gene Assays for Signaling Pathway Activation

Beyond its direct antimicrobial effects, HNP-1 is a potent immunomodulatory molecule that can influence the behavior of host immune cells. mdpi.comnih.gov Reporter gene assays are a powerful tool to investigate how HNP-1 activates specific intracellular signaling pathways.

These assays typically involve engineering cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a specific transcription factor. discoverx.comqiagen.com When a signaling pathway is activated by an external stimulus like HNP-1, the corresponding transcription factor is activated, leading to the expression of the reporter gene, which can be easily quantified. discoverx.com

For example, HNP-1 is known to induce the production of cytokines like Interleukin-8 (IL-8) in epithelial cells. nih.gov A reporter gene assay could be designed with the IL-8 promoter driving luciferase expression. Treatment of these cells with HNP-1 would lead to the activation of the signaling pathways that regulate IL-8 production, resulting in an increase in luciferase activity. Such assays are invaluable for dissecting the molecular mechanisms underlying the immunomodulatory functions of HNP-1. youtube.com

Gene Silencing and Overexpression Techniques for Studying this compound

The functional analysis of this compound (HNP-1), a key component of the innate immune system, has been significantly advanced by the application of sophisticated genetic manipulation techniques. These methods allow for the precise silencing or overexpression of the gene encoding HNP-1, DEFA1, enabling researchers to investigate its specific roles in cellular processes and disease models.

CRISPR/Cas9 for Gene Editing

The CRISPR/Cas9 system has emerged as a powerful tool for genome editing, offering the potential to create targeted knockouts or modifications of the DEFA1 gene. While direct CRISPR-mediated editing of the HNP-1 gene in primary human neutrophils remains challenging, studies in model organisms like zebrafish have demonstrated the feasibility of neutrophil-specific gene inactivation. nih.govresearchgate.net This approach typically involves creating a transgenic line that expresses the Cas9 enzyme under the control of a neutrophil-specific promoter. researchgate.net Subsequently, single guide RNAs (sgRNAs) designed to target a specific gene, such as DEFA1, can be introduced, leading to gene disruption specifically in the neutrophil lineage. nih.gov

As a proof-of-principle for this methodology, researchers have successfully inactivated the rac2 gene, which is crucial for neutrophil motility, in zebrafish. nih.gov This resulted in neutrophils with significantly decreased motility, a phenotype that could be rescued by re-expressing an sgRNA-resistant version of the gene. nih.govresearchgate.net This robust system provides a framework that can be adapted to study the consequences of HNP-1 deficiency in neutrophils, allowing for detailed investigation into its role in host defense and immune regulation. nih.gov

Lentiviral and Adenoviral Gene Delivery Systems

Lentiviral and adenoviral vectors are widely used for delivering genetic material into cells to achieve either overexpression or silencing of target genes like DEFA1. bioinnovatise.comsupremeclients.compatsnap.com These viral vectors are chosen based on the specific requirements of the experiment, such as the target cell type (dividing vs. non-dividing) and the desired duration of gene expression. patsnap.comnih.gov

Lentiviral vectors , which are derived from retroviruses like HIV, are capable of transducing a wide range of mammalian cell types, including non-dividing cells and primary cells. supremeclients.comnih.gov A key feature of lentiviruses is their ability to integrate the delivered gene into the host cell's genome, leading to stable, long-term expression. supremeclients.compatsnap.com This makes them ideal for creating stable cell lines that either overexpress HNP-1 or express short hairpin RNA (shRNA) to permanently knock down its expression. supremeclients.com Modern lentiviral systems have enhanced safety features and are effective tools for studying the long-term effects of HNP-1 modulation. supremeclients.com

Adenoviral vectors , derived from adenoviruses, are also highly efficient at gene delivery to a broad range of cell types. supremeclients.com Unlike lentiviruses, the genetic material delivered by adenoviruses generally remains episomal (does not integrate into the host genome), resulting in high-level but transient gene expression. supremeclients.compatsnap.com This characteristic is advantageous for studies where short-term overexpression of HNP-1 is desired, as it avoids the potential risks of insertional mutagenesis associated with genomic integration. patsnap.com

The choice between these vector systems depends on the research question. For instance, to study the immediate impact of HNP-1 on bacterial killing, transient expression using an adenoviral vector might be sufficient. Conversely, to investigate the role of HNP-1 in chronic inflammatory conditions, stable expression via a lentiviral vector would be more appropriate.

Vector TypeGenetic MaterialIntegration into Host GenomeExpression DurationKey Advantage for HNP-1 Research
Lentivirus ssRNAYes (Stable)Long-termCreating stable cell lines for studying chronic effects of HNP-1 expression or knockdown. supremeclients.compatsnap.com
Adenovirus dsDNANo (Episomal)TransientHigh-level, short-term expression for acute functional assays without risk of insertional mutagenesis. supremeclients.compatsnap.com

Proteomics and Metabolomics Approaches for Identifying this compound Interactors

Understanding the full spectrum of this compound's biological functions requires identifying the molecules with which it interacts. Proteomics and metabolomics provide powerful, high-throughput methods to uncover these interaction networks, revealing novel pathways and mechanisms of action.

Mass Spectrometry for Protein Identification and Quantification

Mass spectrometry (MS) is a cornerstone technique for the direct identification and quantification of HNP-1 and its variants in complex biological samples. nih.gov Due to the high structural similarity between human neutrophil peptides 1, 2, and 3 (HNP-1, -2, and -3), which often differ by only a single amino acid, distinguishing them individually is challenging. nih.govnih.gov

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has been successfully employed to identify and relatively quantify each of the HNPs from biological samples like tracheal aspirates and tumor biopsies. nih.govnih.gov This technique allows for the differentiation of the peptides based on their precise mass-to-charge ratio. nih.gov For relative quantification, stable isotope labeling, such as with d0- and d3-acrylamides, can be used to compare the abundance of HNPs between different sample conditions (e.g., acute vs. convalescent disease states). nih.gov

More advanced techniques like mass spectrometry imaging (MSI) can reveal the spatial distribution of HNP-1 within tissue sections, providing valuable insights into its localization in the context of disease, such as in the tumor microenvironment of non-small cell lung cancer (NSCLC). nih.govuantwerpen.be

Mass Spectrometry TechniqueApplication in HNP-1 ResearchKey Findings/Capabilities
MALDI-TOF MS Identification and relative quantification of HNP-1, -2, and -3 in biological fluids and tissues. nih.govasm.orgEnables individual identification of highly similar HNP variants. nih.gov Allows for relative quantification between different patient samples. nih.gov
Mass Spectrometry Imaging (MSI) Visualization of HNP-1 distribution within FFPE tissue sections. nih.govuantwerpen.beRevealed HNP-1, -2, and -3 as potential biomarkers for immunotherapy response in NSCLC. nih.govuantwerpen.be
Electrospray Ionization MS (ESI-MS) Verification of molecular mass for synthesized HNP-1 and its analogs. nih.govConfirms the purity and identity of peptides used in functional and binding assays. nih.gov

Affinity Purification Coupled with Mass Spectrometry

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful strategy for identifying proteins that physically interact with HNP-1. mpg.de This method involves using HNP-1 as "bait" to pull down its binding partners from a complex protein mixture, such as a cell lysate.

The general workflow involves immobilizing HNP-1 on a solid support (e.g., beads in an affinity chromatography column). mdpi.com A protein lysate is then passed over this support, allowing proteins that bind to HNP-1 to be captured. mdpi.com After washing away non-specific binders, the captured proteins are eluted, separated (often by gel electrophoresis), and identified by mass spectrometry. mpg.demdpi.com Quantitative proteomics techniques can be used to distinguish true interactors from non-specific background proteins. mpg.de

This approach has been instrumental in identifying interactions between HNP-1 and various pathogen and host proteins. For example, studies have shown that HNP-1 interacts with the bacterial outer membrane protein OmpA from Acinetobacter baumannii, which unexpectedly promotes biofilm formation by the bacterium. nih.gov Other identified interactors include the cell wall precursor Lipid II, suggesting a mechanism of antibacterial action that involves inhibiting cell wall synthesis. nih.gov

Computational Modeling and Simulation of this compound Interactions

Computational methods provide an invaluable in-silico platform to investigate the structural and dynamic properties of HNP-1 and its interactions at an atomic level. These approaches complement experimental data by offering detailed insights into binding mechanisms and guiding the design of modified peptides with enhanced properties. tandfonline.com

Homology modeling is often used to generate a three-dimensional (3D) structure of HNP-1 when an experimental structure is unavailable. tandfonline.comresearchgate.net The quality of the predicted model is then rigorously validated using tools like Ramachandran plots and ProSA (Protein Structure Analysis) to ensure its stereochemical and energetic feasibility. researchgate.net

Once a reliable 3D structure is obtained, molecular docking and molecular dynamics (MD) simulations can be employed to study the interaction of HNP-1 with its binding partners. tandfonline.com

Molecular Docking predicts the preferred orientation and binding affinity of HNP-1 when it interacts with a target molecule, such as the bacterial cell wall precursor Lipid II. tandfonline.com

Molecular Dynamics (MD) Simulations provide a dynamic view of the interaction over time, revealing the stability of the complex and the fluctuations of individual amino acids. tandfonline.com These simulations have been used to compare the conformational stability of native HNP-1 with that of modified, more stable peptide analogs. tandfonline.comresearchgate.net

These computational studies have been crucial in understanding how HNP-1 binds to targets like Lipid II and have helped explain how chemical modifications can improve the physicochemical properties of HNP-1-derived peptides while maintaining their binding patterns and affinity. tandfonline.com

Computational MethodPurpose in HNP-1 ResearchExample Application
Homology Modeling To generate a 3D structural model of HNP-1. tandfonline.comresearchgate.netPredicting the full protein structure when only partial or no experimental data is available. tandfonline.com
Molecular Docking To predict the binding mode and affinity between HNP-1 and a target molecule. tandfonline.comStudying the interaction pattern of HNP-1 and its derived peptides with the bacterial cell wall precursor Lipid II. tandfonline.com
Molecular Dynamics (MD) Simulation To analyze the stability and conformational changes of HNP-1 and its complexes over time. tandfonline.comRevealing the overall stability of HNP-1-Lipid II complexes and comparing fluctuations of modified peptides. tandfonline.com

Molecular Dynamics Simulations of Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations have become an indispensable tool for elucidating the complex and dynamic interactions between this compound (HNP-1) and biological membranes at an atomic level. acs.org These computational techniques allow researchers to model the behavior of the peptide as it approaches, binds to, and penetrates lipid bilayers, providing insights that are often difficult to obtain through experimental methods alone. acs.orgresearchgate.net Simulations can track the conformational changes of HNP-1, the response of the lipid membrane, and the role of the surrounding solvent, offering a detailed view of the antimicrobial mechanism. scielo.brscielo.br

Research using MD simulations has explored the conformational stability of HNP-1 and related defensins. Studies have shown that the characteristic β-sheet structure, stabilized by three disulfide bridges, is largely conserved even when interacting with a membrane interface. tandfonline.com For instance, simulations of HNP-1 and HNP-3 in a water/carbon tetrachloride model, mimicking a membrane interface, revealed that the peptides maintain a stable structure over nanoseconds of simulation time. scielo.br The stability of the dimer is crucial, as the dimeric form is believed to be the active unit for membrane disruption. scielo.br Simulations have indicated that while backbone hydrogen bonds may break, the core β-strands in the C-terminal region tend to remain intact during the simulation period. tandfonline.com

MD simulations are particularly powerful for visualizing the process of membrane permeabilization. They can model how HNP-1 inserts into the lipid bilayer, leading to the formation of pores or other forms of membrane disruption. researchgate.net The simulations can reveal the specific amino acid residues that are critical for this process. For example, the hydrophobic residues are often shown to insert into the hydrocarbon core of the membrane, while the cationic arginine residues interact with the negatively charged lipid headgroups, facilitating the peptide's initial binding and subsequent disruption of the membrane structure. scielo.br By progressively introducing mutations in silico, researchers can use MD simulations to guide the rational design of new antimicrobial peptides with enhanced pore-forming capabilities. acs.org

Simulation SubjectSimulation EnvironmentKey FindingsReference
HNP-1, HNP-3Waterβ-strands in the C-terminal region remain stable, while some backbone hydrogen bonds are broken during the simulation. tandfonline.com tandfonline.com
HNP-1, HNP-2, HNP-3H2O/CCl4 InterfacePeptides reach an equilibrium state, indicating structural stability at the membrane interface. HNP-3 shows distinct behavior, with apolar residues shielded from the interface. scielo.brscielo.br scielo.brscielo.br
HNP-1 and modified peptidesAqueousMD simulations confirmed the overall stability of the conformations of modified peptides compared to the native HNP-1. nih.gov nih.gov
Generic Antimicrobial PeptidesLipid BilayerSimulations can capture peptide folding, insertion, and spontaneous oligomerization into pore-forming assemblies in the bilayer. acs.org This methodology is applicable to HNP-1 research. acs.org

Docking Studies with Host Receptors and Microbial Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in HNP-1 research for identifying binding sites and understanding the molecular basis of its interaction with both microbial targets and host cell receptors.

A primary microbial target for HNP-1 is Lipid II, an essential precursor for peptidoglycan synthesis in the bacterial cell wall. nih.govuu.nlmdpi.com Docking studies have been instrumental in defining this interaction. These studies reveal that HNP-1 binds to Lipid II, an interaction that is thought to inhibit cell wall synthesis, contributing to the peptide's bactericidal activity. uu.nlresearchgate.net Computational analyses have identified specific residues in HNP-1, such as Arginine 15 (Arg15), Isoleucine 20 (Ile20), Glycine 23 (Gly23), Arginine 24 (Arg24), and Leucine 25 (Leu25), as being critical for binding to Lipid II. researchgate.net The interactions are primarily driven by van der Waals forces, supplemented by several hydrogen bonds between the peptide and components of Lipid II. researchgate.net By modeling these interactions, researchers can design modified peptides with potentially higher affinity for Lipid II and enhanced antimicrobial effects. researchgate.net

In addition to microbial components, docking studies have explored the interaction of HNP-1 with host receptors, shedding light on its immunomodulatory functions. A notable finding is the interaction between the HNP-1 dimer and the low-density lipoprotein receptor (LDLR). nih.gov Molecular docking suggests that this binding may weaken the bonds within the HNP-1 dimer, proposing a novel mechanism for the internalization of HNP-1 into mammalian cells. nih.gov HNP-1 is also known to be chemotactic for various immune cells, including T cells and immature dendritic cells, suggesting a non-specific binding mechanism to receptors on these cells. nih.gov Furthermore, HNP-1 can interact with bacterial toxins, such as Panton-Valentine leukocidin (PVL) from S. aureus, by binding to its subunits and neutralizing its activity. nih.gov These docking studies are essential for understanding the multifaceted roles of HNP-1, extending beyond direct microbial killing to influencing host immune responses.

Target MoleculeTarget TypeKey Interacting HNP-1 ResiduesSignificance of InteractionReference
Lipid IIMicrobialArg15, Ile20, Gly23, Arg24, Leu25Inhibition of bacterial cell wall synthesis, leading to antimicrobial activity. nih.govuu.nlresearchgate.net nih.govuu.nlresearchgate.net
Low-Density Lipoprotein Receptor (LDLR)HostDimer interfacePotential mechanism for HNP-1 internalization into mammalian cells. nih.gov nih.gov
Panton-Valentine leukocidin (PVL)Microbial ToxinNot specifiedNeutralization of S. aureus toxin. nih.gov nih.gov
Kv1.3 channelHostNot specifiedInhibition of the channel and IL-2 secretion in human T cells, contributing to immunomodulation. nih.gov nih.gov

Emerging Research Directions and Unresolved Questions for Neutrophil Defensin 1

Elucidation of Novel Receptors and Signaling Pathways

A significant frontier in Neutrophil Defensin (B1577277) 1 research is the identification and characterization of its full repertoire of cellular receptors and the downstream signaling cascades they initiate. While some receptors have been identified, the complete picture of how HNP-1 exerts its diverse immunomodulatory effects is far from complete.

Initial studies have implicated purinergic receptors as key interaction partners for HNP-1. For instance, HNP-1 is known to induce the production of interleukin-8 (IL-8) in bronchial epithelial cells through the P2Y6 receptor. nih.gov It also signals through the P2X7 purinergic receptor to promote the maturation and release of IL-1β from macrophages. nih.gov The activity of HNP-1 has been suggested to involve G-protein-linked receptors, as its effects can be sensitive to pertussis toxin. nih.gov

Recent research has expanded this understanding, demonstrating that HNP-1 can trigger the activation of NF-κB and the nuclear translocation of interferon regulatory factor 1 (IRF1) in plasmacytoid dendritic cells (pDCs). nih.gov This activation leads to the production of proinflammatory cytokines, including type I interferons, highlighting a critical role for HNP-1 in antiviral immunity. nih.gov The induction of IL-8 in human epithelial cells by HNP-1 has been linked to the P2Y6, purinergic P2 receptors, and the G-protein coupled nucleotide receptor P2Y6 signaling pathway. mdpi.com Further dissection of these pathways has revealed that the activation of ERK1/2 and PI3K/Akt pathways are common to both monocytes and lung epithelial cells in response to HNP-1, while monocytes also specifically rely on Src kinase. mdpi.com

However, many of the broader immunomodulatory functions of HNP-1, such as its chemotactic activity for various immune cells and its role in modulating adaptive immunity, suggest the existence of yet unidentified receptors. nih.govoup.com Unresolved questions in this area include:

What are the specific receptors on T-cells, immature dendritic cells, and monocytes that mediate the chemotactic effects of HNP-1?

Are there distinct receptor-ligand interactions that dictate the pro-inflammatory versus anti-inflammatory activities of HNP-1?

How does HNP-1 cross the cell membrane to interact with intracellular targets, and are specific transporters or receptors involved in this process?

The identification of these novel receptors and the comprehensive mapping of their associated signaling pathways will be crucial for a complete understanding of HNP-1's biological functions and for the development of targeted therapeutic strategies.

Known Receptor/Pathway Cell Type Downstream Effect
P2Y6Bronchial epithelial cellsIL-8 production nih.govmdpi.com
P2X7MacrophagesIL-1β maturation and release nih.govnih.gov
NF-κB and IRF1Plasmacytoid dendritic cellsProinflammatory cytokine and Type I IFN production nih.gov
G-protein-linked receptorsPolymorphonuclear leukocytesPertussis toxin-sensitive activities nih.gov
ERK1/2 and PI3K/AktMonocytes and lung epithelial cellsShared signaling pathways mdpi.com
Src kinaseMonocytesSpecific signaling pathway mdpi.com

Investigating Epigenetic Regulation of Neutrophil Defensin 1 Expression

The expression of the DEFA1 gene, which encodes this compound, is tightly regulated, and emerging evidence points to a significant role for epigenetic mechanisms in this process. Epigenetic modifications, such as DNA methylation and histone modifications, can influence gene expression without altering the underlying DNA sequence and are crucial for controlling the development and function of neutrophils. nih.govbohrium.com

Research has shown that intracellular pathogens can manipulate the host's epigenetic machinery to their advantage. For instance, infection with Leishmania donovani leads to an increase in the levels and activity of host histone deacetylase 1 (HDAC1). nih.gov This increase in HDAC1 activity is associated with the silencing of host defense genes, including DEFA1, thereby promoting the intracellular survival of the parasite. nih.gov This suggests that the expression of this compound is, at least in part, controlled by the acetylation status of histones associated with its gene locus.

The broader landscape of epigenetic regulation in neutrophils is an active area of investigation. During granulopoiesis, neutrophils undergo a general decrease in CpG methylation, resulting in a more hypomethylated genome compared to lymphoid cells. bohrium.com In inflammatory conditions such as acute respiratory distress syndrome (ARDS), neutrophils exhibit abnormal methylation patterns that are linked to altered gene expression and prolonged activation. nih.govmdpi.comresearchgate.net

Key unanswered questions regarding the epigenetic regulation of HNP-1 include:

What are the specific patterns of DNA methylation and histone modifications at the DEFA1 gene locus during normal neutrophil development and in response to infection and inflammation?

Which specific transcription factors and chromatin-modifying enzymes are involved in regulating the expression of DEFA1?

Can epigenetic modifications be targeted therapeutically to modulate the expression of HNP-1 for the treatment of infectious and inflammatory diseases?

A thorough investigation into the epigenetic landscape of the DEFA1 gene will provide a more complete understanding of its regulation and may open new avenues for therapeutic intervention.

Epigenetic Mechanism Context Effect on DEFA1 Expression
Histone DeacetylationLeishmania donovani infectionSilencing of gene expression nih.gov
DNA MethylationGranulopoiesisGeneral decrease in CpG methylation in neutrophils bohrium.com
Abnormal Methylation PatternsAcute Respiratory Distress Syndrome (ARDS)Associated with altered gene expression and prolonged neutrophil activation nih.govmdpi.comresearchgate.net

This compound Heterogeneity and Functional Implications of Variants

HNP-1 and HNP-3 differ by only a single amino acid at the N-terminus. nih.gov HNP-2 lacks this N-terminal residue and is believed to be a proteolytic product of HNP-1 and/or HNP-3, as no distinct gene for HNP-2 has been identified. oup.com Despite these minor differences, the functional consequences of this heterogeneity are not fully understood. It has been reported that HNP-1 and HNP-2 are active against Candida albicans and are chemotactic for T-cells, whereas HNP-3 is not. oup.com

Studies have shown a correlation between the relative proportions of DEFA1 to DEFA3 mRNA and the corresponding gene numbers. oup.com However, the total amount of alpha-defensin mRNA does not always correlate with the total gene copy number, suggesting that other regulatory factors are at play. oup.com Increased copy number of the DEFA1/DEFA3 genes has been identified as a risk factor for organ dysfunction during sepsis. nih.gov Mechanistically, HNP-1 can induce endothelial cell pyroptosis through the P2X7 receptor, leading to more severe sepsis-related organ damage in individuals with a high copy number of these genes. nih.gov

Important unresolved questions in this area include:

What are the full functional consequences of the subtle structural differences between HNP-1, HNP-2, and HNP-3?

Are there other, as yet unidentified, genetic variants of DEFA1 that contribute to functional heterogeneity?

Addressing these questions will be crucial for understanding individual differences in innate immunity and for the development of personalized medicine approaches.

Variant/Heterogeneity Genetic Basis Functional Implication
HNP-1, HNP-2, HNP-3Encoded by DEFA1 and DEFA3 genes; HNP-2 is a proteolytic product. nih.govoup.comHNP-1 and HNP-2 are chemotactic for T-cells, while HNP-3 is not. oup.com
Copy Number Variation (CNV)Variable number of DEFA1 and DEFA3 gene copies. nih.govoup.comIncreased copy number is a risk factor for organ dysfunction in sepsis. nih.gov

Integration of this compound Research with Systems Biology Approaches

The complexity of this compound's functions, from its direct antimicrobial activities to its nuanced roles in immunomodulation and intercellular communication, necessitates a holistic, systems-level approach to fully appreciate its biological significance. Systems biology, which integrates experimental and computational approaches to understand complex biological systems, offers a powerful framework for elucidating the intricate network of interactions involving HNP-1. nih.gov

Neutrophils themselves are increasingly recognized as functionally heterogeneous, with distinct subpopulations exhibiting different gene expression profiles and functional capacities. nih.govfrontiersin.org Systems biology approaches, such as single-cell RNA sequencing, can help to characterize these neutrophil subsets and to understand how HNP-1 expression and function may differ between them. nih.gov This could reveal specialized roles for HNP-1 in different physiological and pathological contexts.

Furthermore, the integration of data from genomics, proteomics, and metabolomics can help to construct comprehensive models of the cellular and systemic responses to HNP-1. For example, by combining data on HNP-1-induced changes in gene expression, protein-protein interactions, and metabolic pathways, it may be possible to predict the downstream consequences of HNP-1 activity in different cell types and tissues.

Key questions that can be addressed through a systems biology lens include:

How does the expression and function of HNP-1 vary across different neutrophil subpopulations, and what are the functional consequences of this heterogeneity?

What are the comprehensive protein-protein interaction networks for HNP-1, both within the cell and in the extracellular environment?

By embracing systems biology, researchers can move beyond a reductionist view of HNP-1 and begin to unravel the full complexity of its role in the intricate web of biological processes that govern health and disease.

Q & A

Q. How should conflicting results on this compound’s role in autoimmune diseases be analyzed?

  • Analytical framework :
  • Meta-analysis : Pool data from cohort studies to assess defensin levels in rheumatoid arthritis vs. healthy controls .
  • Pathway enrichment : Use tools like DAVID or GSEA to identify defensin-associated immune pathways in transcriptomic datasets .
  • Confounder adjustment : Control for variables like neutrophil count and medication use in clinical correlations .

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